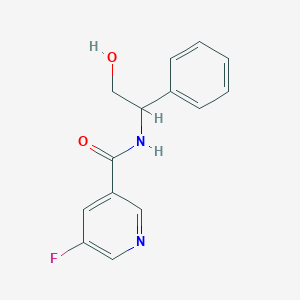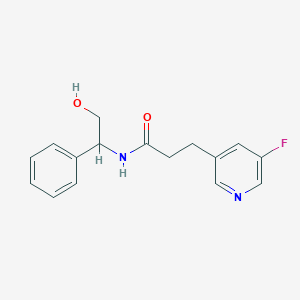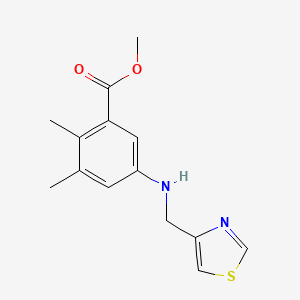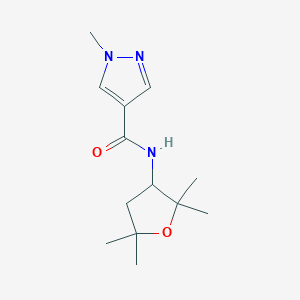
(3-Carbamoylphenyl)methyl 3-ethylpyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Carbamoylphenyl)methyl 3-ethylpyridine-4-carboxylate, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. It was first discovered in 2012 and has since garnered significant attention from the scientific community due to its potential as an anti-cancer agent.
Mecanismo De Acción
(3-Carbamoylphenyl)methyl 3-ethylpyridine-4-carboxylate works by binding to a specific region of Pol I, known as the DNA-binding cleft, and inhibiting its activity. This prevents the transcription of ribosomal RNA (rRNA), which is necessary for the production of ribosomes and ultimately cell growth and proliferation. Cancer cells are particularly sensitive to the inhibition of Pol I transcription, as they require high levels of rRNA synthesis to sustain their rapid growth and division.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been shown to have other biochemical and physiological effects. It has been found to induce the activation of the p53 tumor suppressor pathway, which can lead to cell cycle arrest and apoptosis. It has also been shown to inhibit the formation of stress granules, which are involved in the cellular response to stress and can promote cancer cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3-Carbamoylphenyl)methyl 3-ethylpyridine-4-carboxylate is its selectivity for cancer cells, which makes it a promising candidate for the development of targeted cancer therapies. However, its mechanism of action is not fully understood, which can make it difficult to predict its efficacy in different cancer types. Additionally, its potency and toxicity can vary depending on the cell type and experimental conditions, which can make it challenging to use in lab experiments.
Direcciones Futuras
There are several potential future directions for the study of (3-Carbamoylphenyl)methyl 3-ethylpyridine-4-carboxylate. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell survival. Another potential direction is the investigation of this compound's effects on non-cancerous cells, as well as its potential for off-target effects. Finally, there is a need for further research into the molecular mechanisms underlying this compound's anti-cancer effects, which could lead to the development of more effective and targeted therapies.
Métodos De Síntesis
The synthesis of (3-Carbamoylphenyl)methyl 3-ethylpyridine-4-carboxylate involves a multi-step process that begins with the reaction of 3-ethylpyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with (3-carbamoylphenyl)methanol in the presence of triethylamine to yield the desired product.
Aplicaciones Científicas De Investigación
(3-Carbamoylphenyl)methyl 3-ethylpyridine-4-carboxylate has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells that are dependent on Pol I transcription for survival, while sparing normal cells. This makes it a promising candidate for the treatment of a variety of cancers, including hematological malignancies, breast cancer, and pancreatic cancer.
Propiedades
IUPAC Name |
(3-carbamoylphenyl)methyl 3-ethylpyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-12-9-18-7-6-14(12)16(20)21-10-11-4-3-5-13(8-11)15(17)19/h3-9H,2,10H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPSXQIEVXUAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=O)OCC2=CC(=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7642596.png)
![Tert-butyl 3-[1-[(5-methyl-1,3-thiazol-2-yl)methylamino]ethyl]piperidine-1-carboxylate](/img/structure/B7642600.png)
![[2-[[Phenyl(pyridin-2-yl)methyl]amino]cyclopentyl]methanol](/img/structure/B7642608.png)
![Tert-butyl 3-(1-methylsulfanylpropan-2-ylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7642616.png)
![N-[2-(2,4-difluoroanilino)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7642621.png)
![4-[4-[1-[(2-Hydroxy-2-pyridin-4-ylethyl)amino]ethyl]-5-methylpyrazol-1-yl]benzonitrile](/img/structure/B7642635.png)
![N-(2-hydroxy-1-phenylethyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7642639.png)
![3-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-6-(methoxymethyl)pyrimidin-4-one](/img/structure/B7642641.png)
![4-[4-[[[5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-yl]amino]methyl]-1-methylpyrazol-3-yl]benzonitrile](/img/structure/B7642644.png)

![N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide](/img/structure/B7642662.png)

